N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide
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Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide, also known as PTEN inhibitor compound II, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in cancer treatment.
Scientific Research Applications
- Researchers have synthesized NNN pincer palladium(II) complexes using ligands derived from N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide . These complexes serve as efficient catalysts for the Heck coupling reaction, facilitating the coupling of aryl bromides with styrenes. The resulting styrenes are obtained in moderate to high yields (up to 99% yield).
- The compound’s pyrazolyl-thiazole derivatives have been studied for their pharmacokinetics, toxicity profiles, and binding interactions . These investigations provide insights into the compound’s potential as a drug candidate.
- Hydrazine-coupled pyrazoles, including derivatives of our compound, have shown potent antileishmanial and antimalarial activities . These findings highlight its potential in combating parasitic diseases.
- Some synthesized compounds containing pyrazole and thiazole moieties exhibit anti-inflammatory activity comparable to standard drugs like ibuprofen . This suggests a potential role in managing inflammatory conditions.
Catalysis with NNN Pincer Palladium(II) Complexes
Pharmacological Studies and Drug Design
Antileishmanial and Antimalarial Activities
Anti-Inflammatory Properties
properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c19-13(11-4-1-2-5-11)15-8-6-12-10-20-14(17-12)18-9-3-7-16-18/h3,7,9-11H,1-2,4-6,8H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUQTFXCCDHNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide |
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